

Using N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5 in fluorescence microscopy.

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Compound of Interest

Compound Name:	N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5
Cat. No.:	B1193256

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Application Notes: N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5

Product Name: N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5

Cat. No.: BCC-CY5-001

Introduction

N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5 is a fluorescent probe designed for covalent labeling of biomolecules in various research applications. This probe features the far-red cyanine dye, Cy5, which is ideal for fluorescence microscopy and other detection methods where minimizing autofluorescence from cells and tissues is critical. The molecule is equipped with a carboxylic acid functional group, enabling its conjugation to primary amines on proteins, antibodies, or other molecules via EDC/NHS chemistry. The inclusion of hydrophilic polyethylene glycol (PEG) linkers enhances solubility in aqueous buffers and reduces non-specific binding, leading to improved signal-to-noise ratios in imaging experiments. The benzothiazole component is a key part of the dye's chromophore structure.

Principle of Operation

The core utility of this probe lies in its ability to be covalently attached to a target molecule of interest. The terminal carboxylic acid group can be activated, most commonly using a

combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction forms a semi-stable NHS-ester that readily reacts with primary amine groups (-NH₂) found on proteins (e.g., lysine residues) to form a stable amide bond. Once conjugated to a targeting molecule, such as a primary or secondary antibody, the bright and photostable fluorescence of the Cy5 dye can be used to visualize and quantify the target's localization and abundance in applications like immunofluorescence microscopy and flow cytometry.

Key Specifications and Data

The following table summarizes the key quantitative data for the **N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5** probe.

Property	Specification
Fluorophore	Cyanine 5 (Cy5)
Excitation Maximum (λ_{ex})	~649 nm
Emission Maximum (λ_{em})	~670 nm
Molar Extinction Coefficient	~250,000 M ⁻¹ cm ⁻¹ (at 649 nm)
Reactive Group	Carboxylic Acid (-COOH)
Recommended Laser Line	633 nm, 635 nm, or 647 nm
Recommended Filter Set	Cy5 or equivalent (e.g., Ex: 620/60, Em: 690/50)
Storage Conditions	Store at -20°C, protect from light and moisture.

Experimental Protocols

Protocol 1: Conjugation of the Probe to an Antibody

This protocol describes the covalent labeling of an antibody with **N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5** using EDC/NHS chemistry.

Materials Required:

- Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)

- **N-(m-PEG4)-N'-(acid-PEG3)-Benzothiazole Cy5**
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer (pH 8.0-8.5)
- Quenching Buffer: 1 M Tris-HCl, pH 8.5
- Purification column (e.g., Sephadex G-25) to remove unconjugated dye.

Procedure:

- Reagent Preparation:
 - Prepare a 10 mg/mL stock solution of EDC in anhydrous DMSO.
 - Prepare a 10 mg/mL stock solution of NHS in anhydrous DMSO.
 - Prepare a 1 mg/mL stock solution of the Cy5 probe in anhydrous DMSO.
 - Note: Prepare these solutions immediately before use as EDC and NHS are moisture-sensitive.
- Activation of the Cy5 Probe:
 - In a microcentrifuge tube, mix a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the amount of Cy5 probe you intend to use.
 - Add the Cy5 probe to the EDC/NHS mixture.
 - Incubate for 15-30 minutes at room temperature to form the NHS-ester.
- Conjugation to Antibody:
 - Dissolve the antibody in the Reaction Buffer at a concentration of 1-5 mg/mL.

- Add the activated Cy5 probe solution to the antibody solution. A 10-20 fold molar excess of the probe relative to the antibody is a good starting point.
- Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with gentle stirring or rotation.
- Quenching and Purification:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 100 mM to quench any unreacted NHS-ester. Incubate for 30 minutes.
 - Purify the labeled antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-25). The labeled antibody will elute first.
- Characterization (Optional but Recommended):
 - Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).

Protocol 2: Immunofluorescence Staining of Fixed Cells

This protocol outlines the use of the Cy5-conjugated antibody for staining fixed cells.

Materials Required:

- Cells cultured on glass coverslips
- Cy5-conjugated antibody (from Protocol 1)
- Phosphate-Buffered Saline (PBS)
- Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS
- Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS
- Nuclear Stain (optional): DAPI or Hoechst

- Mounting Medium

Procedure:

- Cell Fixation:

- Wash cells twice with PBS.
 - Fix the cells by incubating with Fixation Buffer for 15 minutes at room temperature.
 - Wash three times with PBS for 5 minutes each.

- Permeabilization (for intracellular targets):

- Incubate cells with Permeabilization Buffer for 10 minutes.
 - Wash three times with PBS for 5 minutes each.

- Blocking:

- Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

- Antibody Incubation:

- Dilute the Cy5-conjugated antibody to the desired working concentration in Blocking Buffer.
 - Incubate the cells with the diluted antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
 - Note: Protect from light from this step onwards.

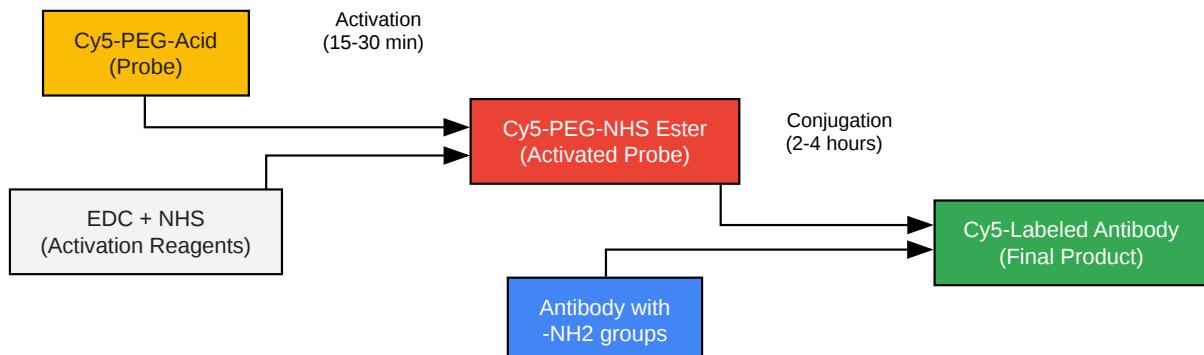
- Washing:

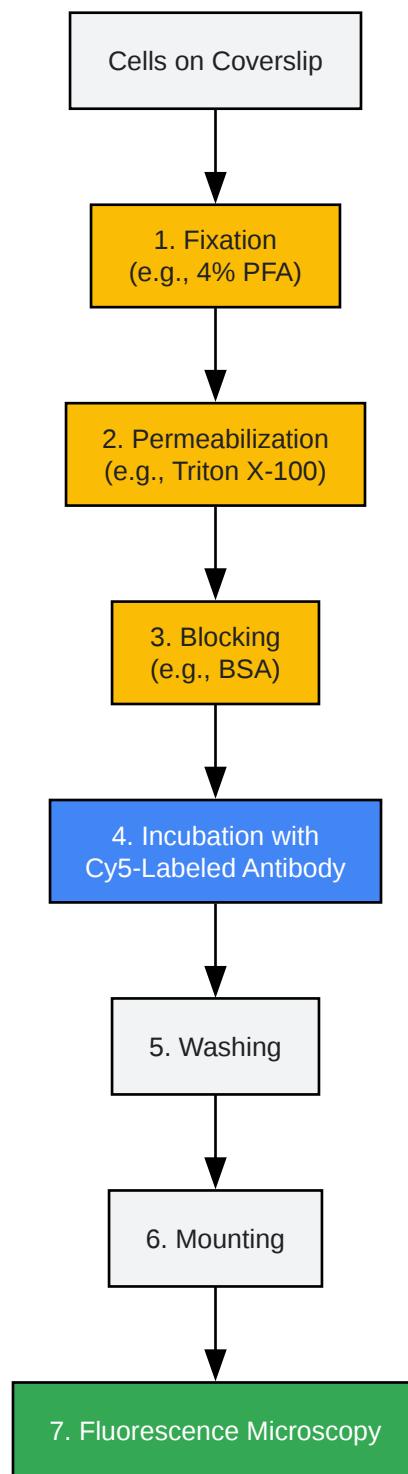
- Wash the cells three times with PBS for 5 minutes each to remove unbound antibodies.

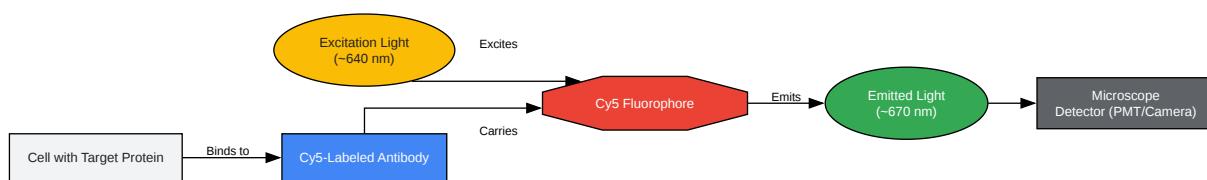
- Counterstaining (Optional):

- If desired, incubate with a nuclear stain like DAPI (1 µg/mL) for 5-10 minutes.
- Wash twice with PBS.
- Mounting:
 - Mount the coverslip onto a microscope slide using an appropriate mounting medium.
 - Seal the edges with nail polish and let it dry.
- Imaging:
 - Image the slides using a fluorescence microscope equipped with a Cy5 filter set (e.g., excitation ~640 nm, emission ~670 nm).

Visualizations and Workflows







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